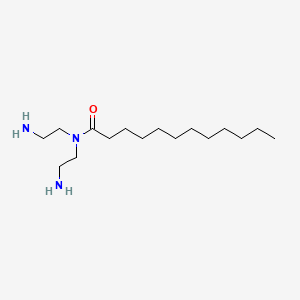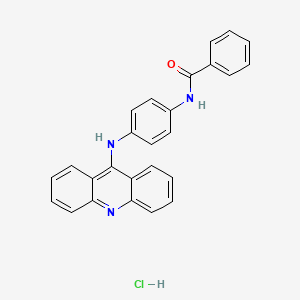
Benzanilide, 4'-(9-acridinylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of acridine, a compound known for its antitumor properties. This compound is particularly noted for its potential use in cancer treatment due to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride typically involves the reaction of 9-aminoacridine with 4-chlorobenzanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct biological activities.
Substitution: It can undergo nucleophilic substitution reactions, where the acridinylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The primary mechanism of action of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in rapidly dividing cells, making it effective against certain types of cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative known for its antitumor activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its distinct chemical properties and biological activities make it a valuable compound in cancer research and therapy .
Propriétés
Numéro CAS |
37045-76-4 |
|---|---|
Formule moléculaire |
C26H20ClN3O |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H19N3O.ClH/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25;/h1-17H,(H,27,29)(H,28,30);1H |
Clé InChI |
GKUQGISTEDFRNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
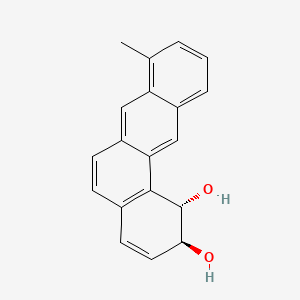
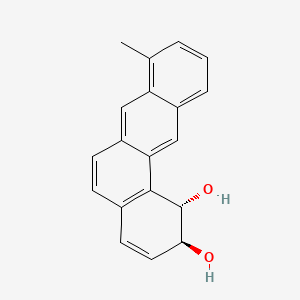

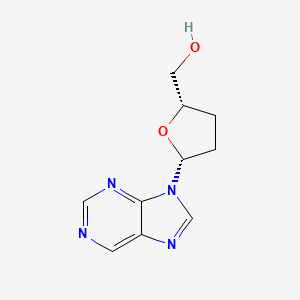
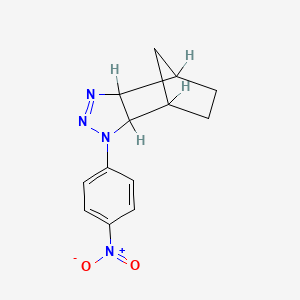
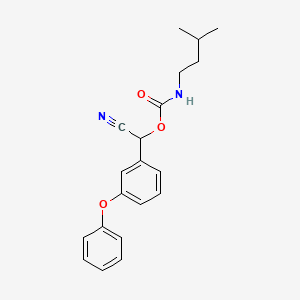
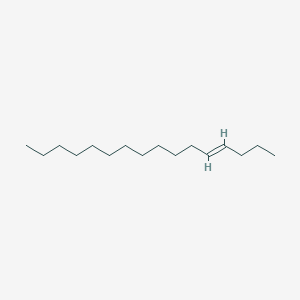
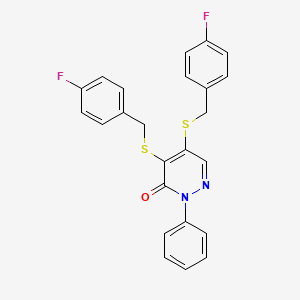
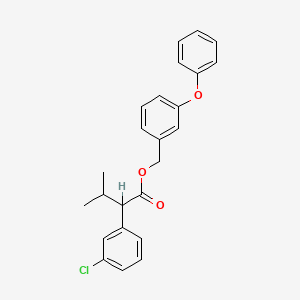

![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
